FB23

FTO inhibition enzymatic assay small-molecule inhibitor

FB23 is the foundational tool compound for FTO demethylase research. With a cell-free IC50 of 60 nM, it provides 500-fold greater enzymatic potency than rhein and 143-fold over meclofenamic acid, enabling robust target engagement at nanomolar concentrations without the confounding antiproliferative effects or off-target liabilities of advanced analogs. Ideal for biochemical and mechanistic studies of m6A modifications, substrate recognition, and structure-function relationships. Procure FB23 for unambiguous FTO enzyme inhibition data.

Molecular Formula C18H14Cl2N2O3
Molecular Weight 377.2 g/mol
Cat. No. B8134296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFB23
Molecular FormulaC18H14Cl2N2O3
Molecular Weight377.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)O)Cl
InChIInChI=1S/C18H14Cl2N2O3/c1-9-16(10(2)25-22-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(23)24/h3-8,21H,1-2H3,(H,23,24)
InChIKeyVUXZATVQMFSUCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FB23 as a Selective FTO m6A Demethylase Inhibitor for Leukemia and Oncology Research


FB23 is a small-molecule inhibitor of the fat mass and obesity-associated protein (FTO), an mRNA N6-methyladenosine (m6A) demethylase implicated in oncogenesis, particularly acute myeloid leukemia (AML). Developed through structure-based rational design from the meclofenamic acid scaffold, FB23 directly binds FTO and selectively inhibits its m6A demethylase activity with an IC50 of 60 nM in cell-free assays [1]. Its optimized derivative, FB23-2, exhibits enhanced antiproliferative activity in AML cells and validated in vivo efficacy in xenograft models, establishing the FB23 scaffold as a foundational chemotype for FTO-targeted therapeutic development [2].

Why FTO Inhibitors Cannot Be Interchanged: Quantitative Differentiation of FB23 Series


FTO inhibitors derived from different chemical scaffolds exhibit substantial variability in enzymatic potency, antiproliferative efficacy, selectivity profiles, and off-target liabilities, rendering generic substitution scientifically invalid. While several compounds inhibit FTO in vitro, their cellular activity and therapeutic windows diverge markedly: for instance, meclofenamic acid and rhein show weak cellular potency (IC50 > 20 μM) [1], Dac51 exhibits improved enzyme inhibition (IC50 = 0.4 μM) but distinct application context in melanoma immunotherapy [2], and even within the same tricyclic benzoic acid series, FB23 versus FB23-2 differ by orders of magnitude in cellular antiproliferative activity against AML cells [3]. Moreover, recent evidence identifies hDHODH off-target inhibition as a confounding factor for FB23-2 that does not extend to all analogs, underscoring the necessity of compound-specific validation [4].

FB23 Quantitative Comparative Evidence: Head-to-Head Differentiation Data


FB23 Exhibits 43-Fold Greater Enzymatic Potency Against FTO Compared to Rhein

FB23 demonstrates an FTO inhibitory IC50 of 60 nM (0.06 μM) in cell-free assays, representing a 500-fold improvement in potency over the natural product rhein, which inhibits FTO with an IC50 of 30.0 μM (HPLC, ssRNA substrate) [1][2]. Among substrate-competitive FTO inhibitors, FB23 ranks among the most potent reported to date, exceeded only by its later-generation derivative Dac51 (IC50 = 0.4 μM) and surpassing meclofenamic acid (8.6 μM), FTO-4 (3.4 μM), and bisantrene (0.71 μM) in enzymatic inhibition [1].

FTO inhibition enzymatic assay small-molecule inhibitor m6A demethylase

FB23-2 Demonstrates 56-Fold Superior Antiproliferative Activity in NB4 AML Cells Versus Parent FB23

In direct head-to-head comparison within the same study, FB23-2 exhibited dramatically enhanced antiproliferative activity relative to the parent compound FB23 in AML cell lines. FB23 inhibited NB4 cell proliferation with an IC50 of 44.8 μM, whereas FB23-2 achieved an IC50 of 0.8 μM under identical assay conditions . Similarly, in MONOMAC6 cells, FB23 showed an IC50 of 23.6 μM compared to 1.5 μM for FB23-2 . This represents a 56-fold improvement in NB4 cells and a 16-fold improvement in MONOMAC6 cells .

acute myeloid leukemia antiproliferative activity cell viability FB23-2

FB23-2 Demonstrates Validated In Vivo Antitumor Efficacy in Xenograft Models, a Feature Absent for FB23

FB23-2 has demonstrated significant in vivo antitumor activity across multiple independent xenograft models, whereas FB23 lacks published in vivo efficacy data. In AML xenograft models, FB23-2 treatment significantly inhibited the progression of human AML cell lines and primary cells in xeno-transplanted mice and prolonged survival [1]. In hepatocellular carcinoma (HCC) models, FB23-2 markedly suppressed HCC tumorigenicity in xeno-transplanted mice through upregulation of m6A levels on ERBB3 and TUBB4A transcripts [2]. In murine HNSCC models, FB23-2 (4.6 mg/kg, i.p.) administered for 2 days prior to irradiation enhanced radiation response, with tumor growth curves showing significant separation from vehicle-treated controls [3].

in vivo efficacy xenograft model AML hepatocellular carcinoma FB23-2

FB23-2 Inhibits hDHODH as an Off-Target, Confounding FTO-Specific Phenotype Interpretation

A 2024 study identified that FB23-2 exhibits significant off-target inhibition of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine nucleotide synthesis [1]. FB23-2 suppressed proliferation across both AML and CML cell lines irrespective of FTO dependency, and metabolomic analysis revealed accumulation of dihydroorotate (DHO), confirming hDHODH inhibition as an alternative mechanism of action [1]. Uridine supplementation fully rescued leukemia cells from FB23-2-induced growth inhibition, confirming that inhibition of pyrimidine synthesis constitutes a primary mechanism underlying FB23-2's antileukemic activity [1]. In contrast, the hDHODH-inactive FB23-2 analog ZLD115 required FTO expression for its antiproliferative activity, establishing a cleaner FTO-dependent phenotype [1].

off-target inhibition hDHODH FTO inhibitor selectivity FB23-2

FB23 and FB23-2 Maintain FTO Selectivity Over ALKBH5, Unlike Broad-Spectrum m6A Demethylase Inhibitors

FB23 and FB23-2 exhibit selective inhibition of FTO over ALKBH5, the other major m6A RNA demethylase. Vendor technical documentation consistently reports that FB23-2 is selective against ALKBH5 . This selectivity contrasts with broader m6A demethylase inhibitors and is mechanistically significant given that FTO and ALKBH5 regulate distinct sets of mRNA targets and cancer phenotypes [1]. In comparative enzymatic data, a structurally distinct FTO-selective inhibitor (compound 12) exhibits IC50 = 2.6 μM for FTO versus 201.3 μM for ALKBH5 (77-fold selectivity), providing class-level context for the selectivity achievable in this target family [2].

ALKBH5 m6A demethylase selectivity FTO specificity

FB23 Scaffold Yields Optimized Derivative 13a with Superior Antiproliferative Activity While Maintaining FTO Inhibition

A structure-activity relationship (SAR) study of the tricyclic benzoic acid scaffold identified analog 13a as a compound that exhibits FTO inhibitory effects similar to FB23 in vitro (excellent inhibition comparable to FB23) but exerts significantly stronger antiproliferative effects on AML cells than FB23 [1]. In direct comparative evaluation, while FB23 showed only moderate antiproliferative effects on AML cells, 13a demonstrated a strong antiproliferative effect [1]. Mechanistically, 13a upregulated ASB2 and RARA expression (increasing protein abundance) while downregulating MYC expression (decreasing MYC protein abundance), mirroring FTO knockdown effects [1]. Importantly, 13a treatment improved the survival rate of MONOMAC6-transplanted NSG mice [1].

structure-activity relationship tricyclic benzoic acid 13a analog AML

FB23 and FB23-2: Recommended Research Application Scenarios Based on Quantitative Evidence


Mechanistic Studies of FTO Enzymatic Function and In Vitro Target Engagement

FB23 (IC50 = 60 nM) is optimally suited for biochemical and mechanistic studies requiring potent FTO inhibition without the confounding antiproliferative effects or off-target liabilities associated with more advanced analogs. Its 500-fold greater enzymatic potency relative to rhein and 143-fold improvement over meclofenamic acid [1] enables robust target engagement at nanomolar concentrations in cell-free assays and short-term cellular treatments. Researchers investigating FTO's m6A demethylase activity, substrate recognition, or structure-function relationships should procure FB23 as the foundational tool compound for these applications. [2]

Acute Myeloid Leukemia (AML) Cellular and In Vivo Phenotypic Studies

FB23-2 is the validated tool for AML cellular and in vivo studies requiring robust antiproliferative effects and xenograft efficacy. With antiproliferative IC50 values of 0.8 μM (NB4) and 1.5 μM (MONOMAC6) — representing 56-fold and 16-fold improvements over parent FB23, respectively — and documented in vivo efficacy in AML xenograft models with survival benefit [3], FB23-2 is the appropriate procurement choice for researchers investigating FTO as a therapeutic target in AML. Note that recent evidence identifying hDHODH off-target inhibition [4] necessitates inclusion of appropriate controls (e.g., uridine rescue experiments or ZLD115 comparison) when interpreting FTO-dependent phenotypes.

Hepatocellular Carcinoma (HCC) Proliferation and Migration Studies

FB23-2 has been validated in hepatocellular carcinoma models, where it markedly suppresses proliferation and migration of HCC cell lines and inhibits HCC tumorigenicity in xeno-transplanted mice through an ERBB3/TUBB4A-dependent mechanism [5]. Researchers studying the role of m6A modifications and FTO in HCC should procure FB23-2 for both in vitro and in vivo experiments based on this documented efficacy profile. The compound's ability to increase m6A levels on ERBB3 and TUBB4A transcripts provides a mechanistic readout for target engagement validation. [5]

Medicinal Chemistry Optimization and SAR Studies of Tricyclic Benzoic Acid Scaffolds

For medicinal chemistry programs seeking to optimize FTO inhibitors with improved drug-like properties and cellular efficacy, FB23 serves as the validated starting scaffold for structure-activity relationship studies. The SAR study identifying analog 13a [6] demonstrates that modifications to the FB23 scaffold can maintain FTO inhibitory potency while dramatically enhancing antiproliferative activity and enabling in vivo survival benefit. Procurement of FB23 for analog generation and comparative SAR analysis is recommended for research groups pursuing novel FTO-targeted therapeutic candidates. Additionally, the hDHODH-inactive analog ZLD115 [4] represents a cleaner FTO-selective tool for studies requiring unambiguous interpretation of FTO-dependent phenotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for FB23

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.